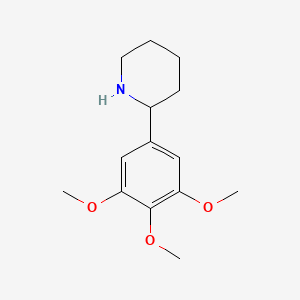

2-(3,4,5-Trimethoxyphenyl)piperidine

描述

2-(3,4,5-Trimethoxyphenyl)piperidine is an organic compound characterized by a piperidine ring substituted with a 3,4,5-trimethoxyphenyl groupThe trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)piperidine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

化学反应分析

Functionalization Reactions

The functionalization of 2-(3,4,5-trimethoxyphenyl)piperidine can lead to various derivatives with enhanced biological activity:

- Alkylation : This process involves introducing alkyl groups onto the nitrogen atom of the piperidine ring. It can be achieved through the reaction with alkyl halides under basic conditions.

- Acylation : Acylation reactions can modify the nitrogen functionality to improve pharmacokinetic properties. For instance, acyl chlorides or anhydrides can react with the amine group to form amides.

Rearrangement and Substitution Reactions

- N-Substituted Derivatives : The N-substituted derivatives of this compound can be synthesized through nucleophilic substitution reactions where various electrophiles react with the nitrogen atom.

- Rearrangement Reactions : Certain conditions may lead to rearrangement reactions that alter the structure of the piperidine ring itself, potentially affecting its biological activity.

Biological Activity Studies

Recent studies have highlighted the potential pharmacological applications of this compound and its derivatives:

- Antioxidant Properties : Research indicates that compounds derived from this structure exhibit antioxidant activity, which may contribute to protective effects against oxidative stress-related diseases .

- CNS Activity : Various derivatives have been evaluated for their effects on the central nervous system, showing promise as potential therapeutic agents for conditions such as anxiety and depression .

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antioxidant | Study |

| N-Alkylated derivative | CNS activity | Study |

| Acylated derivative | Enhanced bioavailability | Study |

科学研究应用

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to 2-(3,4,5-trimethoxyphenyl)piperidine have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in tumor cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study:

A study involving piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that derivatives of this compound may serve as lead compounds for developing new anticancer agents.

Neurodegenerative Diseases

The incorporation of piperidine moieties into drug design has been linked to improved pharmacological profiles for treating neurodegenerative conditions such as Alzheimer's disease. Compounds with similar structures have been reported to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's therapy .

Case Study:

Research on novel piperidine derivatives indicated their ability to enhance brain exposure and improve cognitive functions in animal models . This positions this compound as a candidate for further exploration in neuropharmacology.

Anti-ulcer Activity

Piperidine derivatives have also shown promise in treating peptic ulcer disease due to their anti-secretory properties. The hybridization of piperidine with other pharmacophores has resulted in compounds exhibiting significant gastric protective effects .

Case Study:

In vivo studies on dihydropyrimidinone-piperidine hybrids revealed their effectiveness in reducing ulcer formation and increasing mucin secretion in gastric tissues . This validates the therapeutic potential of this compound in gastroenterology.

作用机制

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)piperidine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .

相似化合物的比较

3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in the amine structure.

3,4,5-Trimethoxybenzylamine: Another compound with the trimethoxyphenyl group, differing in the benzylamine structure.

3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group with an acetic acid moiety.

Uniqueness: 2-(3,4,5-Trimethoxyphenyl)piperidine is unique due to its piperidine ring, which imparts distinct chemical and biological properties. The combination of the trimethoxyphenyl group with the piperidine ring enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and research .

生物活性

2-(3,4,5-Trimethoxyphenyl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including its mechanisms of action, activity against various cancer cell lines, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, which is critical for cell division and proliferation. The compound binds to the colchicine site on tubulin, similar to other known antitumor agents like combretastatin A-4 (CA-4) and vinblastine .

Antiproliferative Activity

Extensive studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. The results indicate that this compound exhibits potent activity against several types of cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.0017 | Induces apoptosis via caspase activation |

| HT-29 | 0.0038 | Disrupts microtubule dynamics |

| A549 | 0.0056 | Binds to colchicine site |

The IC50 values demonstrate that the compound is effective at low concentrations, indicating high potency as an antiproliferative agent.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : This study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 breast cancer cells. The mechanism involved activation of caspases - specifically caspase-2, -3, and -8 - without causing mitochondrial depolarization .

- HT-29 Colon Cancer Study : In this study, the compound was found to be significantly more potent than standard treatments in HT-29 colon cancer cells. It induced cell cycle arrest and apoptosis through similar mechanisms as observed in breast cancer cells .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other potential biological activities:

- Antifungal Activity : Recent findings suggest that derivatives of piperidine compounds exhibit antifungal properties against Candida species. While specific data on this compound's antifungal efficacy is limited, related compounds have shown promise .

- Antibacterial Properties : Some studies have indicated that piperidine derivatives possess antibacterial activities against both Gram-positive and Gram-negative bacteria. However, further research is needed to establish the specific antibacterial effects of this particular compound .

属性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-12-8-10(11-6-4-5-7-15-11)9-13(17-2)14(12)18-3/h8-9,11,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAOJJIYIBNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290011 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-02-7 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。